Ampicilloic Acid
Overview
Description
Ampicilloic Acid is a derivative of Ampicillin, a widely used antibiotic belonging to the aminopenicillin class of the penicillin family. This compound is formed through the hydrolysis of the beta-lactam ring of Ampicillin, resulting in the opening of the ring and the formation of this compound . It is an important intermediate in the degradation pathway of Ampicillin and is often studied in the context of antibiotic resistance and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ampicilloic Acid can be synthesized through the hydrolysis of Ampicillin. This process involves the cleavage of the beta-lactam ring in the presence of water, leading to the formation of this compound. The reaction can be catalyzed by beta-lactamase enzymes or can occur under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the controlled hydrolysis of Ampicillin using specific enzymes or chemical reagents. The reaction conditions, such as pH, temperature, and the presence of catalysts, are optimized to maximize the yield of this compound while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Ampicilloic Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, Ampicillin, under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Ampicilloic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other compounds and in studies related to the degradation of antibiotics.
Biology: The compound is studied in the context of antibiotic resistance mechanisms and the impact of antibiotic degradation products on microbial communities.
Medicine: Research on this compound contributes to understanding the metabolism and excretion of antibiotics in the human body.
Industry: It is used in the development of methods for the removal of antibiotic residues from wastewater and in the production of environmentally friendly antibiotics
Mechanism of Action
Ampicilloic Acid exerts its effects primarily through its role as a degradation product of Ampicillin. The hydrolysis of the beta-lactam ring in Ampicillin leads to the formation of this compound, which can then undergo further reactions. The molecular targets and pathways involved include the beta-lactamase enzymes that catalyze the hydrolysis reaction and the subsequent metabolic pathways that process the degradation products .
Comparison with Similar Compounds
Similar Compounds
Penicilloic Acid: Another degradation product of penicillin antibiotics, formed through the hydrolysis of the beta-lactam ring.
Penicillamine: A degradation product formed under acidic conditions.
Penilloaldehyde: Formed through the cleavage of the beta-lactam ring in acidic solutions.
Uniqueness
Ampicilloic Acid is unique in its specific formation from Ampicillin and its role in the study of antibiotic degradation and resistance. Unlike other similar compounds, it is specifically associated with the degradation pathway of Ampicillin and has distinct chemical properties and reactions .
Properties
IUPAC Name |
(2R,4S)-2-[(R)-[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10+,11+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAWOPKDXRJNHV-MPPDQPJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186417 | |
Record name | Ampicilloic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32746-94-4 | |
Record name | Ampicilloic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032746944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampicilloic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPICILLOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9384342O2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of ampicilloic acid relate to its potential for use in affinity chromatography?
A: this compound, possessing a structure analogous to Ampicillin, exhibits a strong affinity for penicillinase. This characteristic renders it valuable in affinity chromatography for penicillinase purification. Research has shown that a matrix incorporating this compound demonstrated substantial adsorption (86.7%), elution (95%), and overall recovery (82.4%) of penicillinase [, ]. The structure of both the side chain and the penicilloic acid moiety contribute significantly to these affinity interactions.
Q2: What analytical methods are commonly employed to detect and quantify this compound in various matrices?
A: Several analytical techniques are utilized for the detection and quantification of this compound. One prominent method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) []. This technique offers high sensitivity and selectivity for analyzing this compound in complex matrices such as milk products. Another approach utilizes High-Performance Liquid Chromatography with Diode Array-Fluorescence (HPLC-DAD-FLD) detection [, ]. This method enables simultaneous determination of multiple antibiotics and their metabolites, including this compound, in fish and mussel samples.
Q3: Can you elaborate on the formation and identification of this compound as an impurity in Ampicillin Sodium?
A: During stability studies of Ampicillin Sodium, a significant impurity emerged, reaching levels up to 0.9%, particularly during gradient reverse-phase High-Performance Liquid Chromatography (HPLC) analysis []. This impurity, identified as this compound, was characterized using LC-MS, 1H NMR, LC/MS/MS, and elemental analysis. This finding underscores the importance of monitoring for this compound during Ampicillin stability assessments.
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